molecular formula C22H28O2 B12028196 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene

1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene

Cat. No.: B12028196
M. Wt: 324.5 g/mol
InChI Key: BNVJMYMEBXUWQY-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene typically involves the reaction of 4-butoxybenzaldehyde with 4-butoxyphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of resonance-stabilized intermediates, which facilitate the reaction process .

Comparison with Similar Compounds

Uniqueness: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene stands out due to its dual butoxy groups, which enhance its solubility and reactivity compared to similar compounds. This unique structure makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

1-butoxy-4-[(E)-2-(4-butoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C22H28O2/c1-3-5-17-23-21-13-9-19(10-14-21)7-8-20-11-15-22(16-12-20)24-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3/b8-7+

InChI Key

BNVJMYMEBXUWQY-BQYQJAHWSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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